Chemical Structure, Synthesis, and Properties of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone
Chemical Structure, Synthesis, and Properties of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone
Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of halogen atoms into privileged scaffolds is a highly effective method for modulating pharmacokinetics, metabolic stability, and target binding affinity[1]. 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone (CAS: 898767-26-5) represents a highly specialized, multi-halogenated dihydrochalcone (1,3-diarylpropan-1-one) building block[2].
This technical guide provides an in-depth analysis of this compound's structural profile, details a field-proven and chemoselective synthetic workflow, and explains the mechanistic rationale behind its specific halogenation pattern. By treating the synthesis and validation as a self-validating system, this whitepaper equips drug development professionals with the protocols necessary to leverage this scaffold in advanced lead optimization programs.
Structural Profiling & Physicochemical Properties
The core architecture of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone consists of a flexible three-carbon propan-1-one linker bridging two highly substituted aromatic rings. This dihydrochalcone framework provides a unique spatial geometry, allowing the two aryl rings to occupy distinct hydrophobic pockets within a target protein, while the central carbonyl group serves as a critical hydrogen-bond acceptor.
Quantitative Data Summary
The table below summarizes the key physicochemical properties of the compound, which are critical for predicting its behavior in biological systems and during chromatographic purification[2].
| Property | Value | Pharmacological Implication |
| Chemical Name | 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone | Standard IUPAC nomenclature |
| CAS Registry Number | 898767-26-5 | Unique identifier for procurement |
| Molecular Formula | C15H11ClF2O | Defines stoichiometry |
| Molecular Weight | 280.70 g/mol | Optimal for oral bioavailability (<500 Da) |
| Structural Class | Dihydrochalcone / 1,3-Diarylpropan-1-one | Privileged scaffold in drug discovery |
| H-Bond Donors | 0 | Enhances lipophilicity and membrane permeation |
| H-Bond Acceptors | 1 (Carbonyl oxygen) | Facilitates specific protein-ligand interactions |
| Rotatable Bonds | 4 | Provides conformational flexibility for induced fit |
Strategic Synthesis Workflow
The synthesis of dihydrochalcones typically proceeds via a two-step sequence: the formation of an α,β -unsaturated ketone (chalcone) followed by the reduction of the alkene[3]. As an application scientist, the primary challenge in synthesizing 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone is achieving chemoselective reduction . Standard hydrogenation conditions (e.g., H2 gas over Pd/C) frequently cause reductive dehalogenation, cleaving the critical aryl-chloride and aryl-fluoride bonds.
To circumvent this, we employ a transfer hydrogenation protocol using Palladium on Carbon (Pd/C) with Ammonium Formate (HCOONH4). This system provides a mild, controlled release of hydrogen that selectively reduces the conjugated alkene while leaving the aryl halogens completely intact[4].
Fig 1. Chemoselective synthesis workflow of the target dihydrochalcone.
Step-by-Step Experimental Protocol
Step 1: Claisen-Schmidt Condensation (Intermediate Chalcone Synthesis)
Causality: Base-catalyzed aldol condensation is chosen over acid catalysis to prevent the formation of complex oligomers and to ensure high E-isomer selectivity of the resulting enone[3].
-
Initialization: In an oven-dried 250 mL round-bottom flask, dissolve 4'-chloro-3'-fluoroacetophenone (10.0 mmol, 1.0 eq) and 3-fluorobenzaldehyde (10.0 mmol, 1.0 eq) in 50 mL of anhydrous ethanol.
-
Catalysis: Cool the reaction mixture to 0 °C using an ice-water bath. Add an aqueous solution of NaOH (15.0 mmol, 1.5 eq in 10 mL H2O) dropwise over 30 minutes.
-
Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature for 12 hours.
-
Validation: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The reaction is self-validated as complete when the starting materials (Rf ~0.6) are consumed, yielding a distinct, intensely UV-active yellow spot (Rf ~0.4) corresponding to the conjugated chalcone.
-
Isolation: Neutralize the mixture with 1M HCl to pH 7. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure (E)-chalcone.
Step 2: Chemoselective Transfer Hydrogenation (Target Dihydrochalcone Synthesis)
Causality: Ammonium formate decomposes on the Pd surface to yield H2 and CO2. This controlled, low-pressure hydrogen generation is kinetically favorable for reducing the electron-deficient α,β -unsaturated double bond without providing enough energy to break the robust C-F or the more labile C-Cl bonds[4].
-
Initialization: Dissolve the intermediate chalcone (5.0 mmol, 1.0 eq) in 30 mL of MS-grade methanol.
-
Reagent Addition: Add 10% Pd/C (0.05 eq, 5 mol%) carefully under an argon atmosphere to prevent ignition. Subsequently, add solid ammonium formate (HCOONH4, 25.0 mmol, 5.0 eq) in a single portion.
-
Reduction: Heat the mixture to a gentle reflux (60 °C) for 2–4 hours.
-
Validation: Monitor via TLC. The reduction is confirmed by the disappearance of the yellow UV-active chalcone spot and the appearance of a higher-running, less UV-active spot (the dihydrochalcone lacks the extended conjugation of the enone).
-
Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess methanol. Concentrate the filtrate, partition between dichloromethane and water, dry the organic layer, and evaporate to yield the target 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone.
Mechanistic Insights: The Role of Halogenation
The specific placement of chlorine and fluorine atoms on this dihydrochalcone scaffold is not arbitrary; it is a calculated design choice intended to optimize the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile[1].
Fig 2. Pharmacological impact of specific halogen substitutions on the core scaffold.
-
Metabolic Blocking (4'-Chloro on Ring A): The para-position of aromatic rings is highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, leading to rapid clearance via para-hydroxylation. The insertion of a chlorine atom at the 4'-position acts as a robust metabolic block, significantly extending the biological half-life of the compound.
-
Lipophilicity and Permeability (3'-Fluoro and 3-Fluoro): Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius 1.47 Å). Its substitution increases the lipophilicity of the molecule without adding significant steric bulk. This enhances passive diffusion across lipid bilayers, improving cellular uptake and oral bioavailability[1]. Furthermore, the highly polarized C-F bond can participate in multipolar interactions with protein backbone amides, often increasing target binding affinity[5].
Analytical Validation Protocol
To ensure the integrity of the synthesized compound—specifically verifying that reductive dehalogenation did not occur—a rigorous analytical protocol must be executed.
-
High-Resolution Mass Spectrometry (HRMS):
-
Method: ESI-TOF (Electrospray Ionization Time-of-Flight).
-
Validation: Look for the [M+H]+ peak at m/z 281.05. Crucially, the presence of the chlorine atom must be validated by observing the characteristic 3:1 isotopic distribution pattern at m/z 281.05 ( 35Cl ) and m/z 283.05 ( 37Cl ). If a peak at m/z 247.09 is observed, it indicates unwanted dechlorination.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1 H-NMR (400 MHz, CDCl 3 ): The defining feature of the successful reduction is the disappearance of the alkene doublet signals (typically around 7.4–7.8 ppm) and the emergence of two distinct triplet-like multiplets integrating for 2 protons each in the aliphatic region (~3.2 ppm for the −CH2−C=O and ~3.0 ppm for the Ar−CH2− ).
-
19 F-NMR (376 MHz, CDCl 3 ): Two distinct fluorine signals must be present (integrating 1:1), confirming that neither the 3'-fluoro nor the 3-fluoro groups were cleaved during the transfer hydrogenation.
-
References
- NextSDS. 4'-CHLORO-3'-FLUORO-3-(3-FLUOROPHENYL)PROPIOPHENONE - Chemical Substance Information. NextSDS Database.
- ChemScene. 898767-26-5 | 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone. ChemScene.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews (2008).
- O'Hagan, D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- National Institutes of Health (NIH). Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. PMC.
- ResearchGate. Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones.
